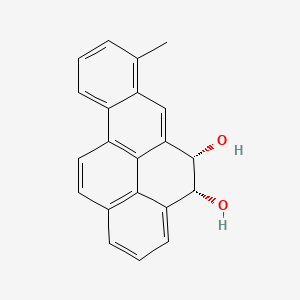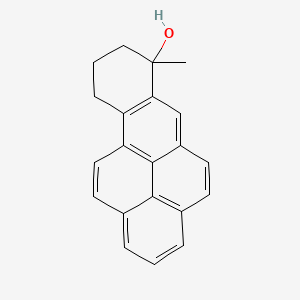
Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- typically involves multi-step organic reactions. The starting materials are usually simple organic compounds that undergo a series of transformations, including cyclization, chlorination, and isopropylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Safety measures are also important due to the potential hazards associated with handling chlorinated compounds and other reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Imidazo(4,5-d)imidazole derivatives with different substituents.
- Other chlorinated imidazole compounds.
- Isopropyl-substituted heterocycles.
Uniqueness
The uniqueness of imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4-trichlorotetrahydro-6-(1-methylethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
3715-82-0 |
|---|---|
Fórmula molecular |
C7H9Cl3N4O2 |
Peso molecular |
287.5 g/mol |
Nombre IUPAC |
3,4,6-trichloro-1-propan-2-yl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C7H9Cl3N4O2/c1-3(2)11-4-5(13(9)6(11)15)14(10)7(16)12(4)8/h3-5H,1-2H3 |
Clave InChI |
SZLVQTTUNYSWGF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2C(N(C1=O)Cl)N(C(=O)N2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


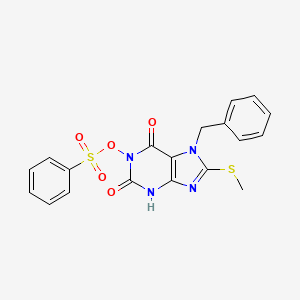
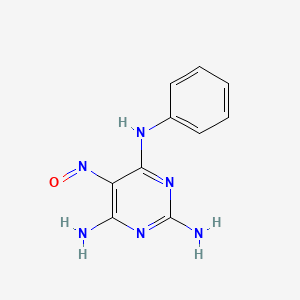

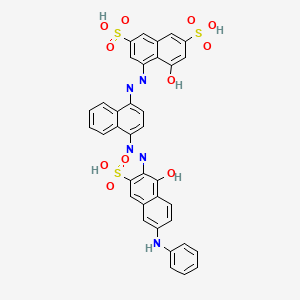


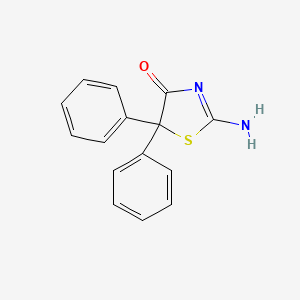
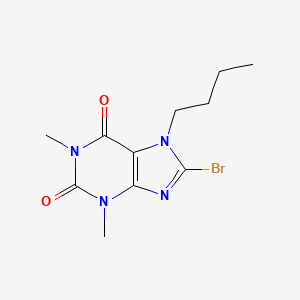
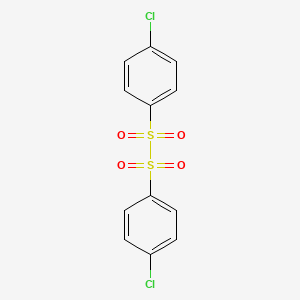
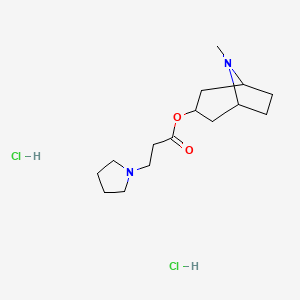
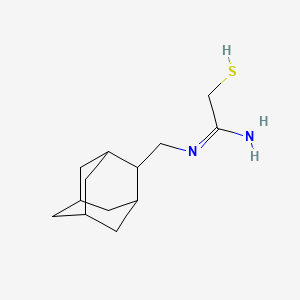
![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)
